molecular formula C23H32N4O6 B6582914 methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252911-79-7

methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6582914
CAS No.: 1252911-79-7
M. Wt: 460.5 g/mol
InChI Key: RSFRLBGWBKBDQG-UHFFFAOYSA-N
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Description

Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H32N4O6 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.23218475 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252887-46-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC24H34N4O7
Molecular Weight490.5 g/mol
StructureChemical Structure

This compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent.
  • Anticancer Activity : Preliminary studies indicate its efficacy against various cancer cell lines, suggesting it may induce apoptosis in malignant cells.
  • Neuroprotective Effects : Some research suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound:

  • Case Study 1 : A study on human liver carcinoma (HepG2) cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. This suggests a promising role in cancer therapy .
  • Case Study 2 : In another study involving breast cancer cell lines, methyl 6-{...} was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent:

  • Research Findings : It was reported to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate immune responses .

Pharmacokinetics

Understanding the pharmacokinetics of methyl 6-{...} is crucial for its therapeutic application:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It likely distributes well in tissues due to its molecular structure.
  • Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
  • Excretion : Primarily excreted through renal pathways.

Safety and Toxicology

Toxicological assessments are essential for determining safety profiles:

  • Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further comprehensive studies are required to establish long-term safety and potential side effects.

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O6/c1-23(2,3)33-22(30)27-11-9-26(10-12-27)14-17-18(20(28)32-5)19(25-21(29)24-17)15-7-6-8-16(13-15)31-4/h6-8,13,19H,9-12,14H2,1-5H3,(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFRLBGWBKBDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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